![molecular formula C24H26N4O3S2 B2697633 4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine CAS No. 1115931-88-8](/img/structure/B2697633.png)
4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Precursors such as chlorophenylacetic acid, morpholine, and imidazole derivatives are used to assemble the final product. Detailed synthetic protocols can be found in relevant literature .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Researchers have investigated its behavior in various reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions yield derivatives with altered properties. For instance, acylation of the morpholine nitrogen may enhance bioactivity .
Scientific Research Applications
Chemopreventive and Chemotherapeutic Effects on Cancer
The sulfur- and nitrogen-containing heterocycles, including 1,2,4-triazoles, play a crucial role in cancer research. 4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine has demonstrated chemopreventive and chemotherapeutic effects against cancer cells. Researchers have explored its potential as an active moiety in cancer treatment .
Antiviral Activity
This compound exhibits antiviral properties, making it relevant for combating viral infections. For instance:
- Taribavirin (viramidine) , a triazole-based antiviral drug, shows activity against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever. Although still in Phase III human trials, it holds promise as an antiviral agent .
- Other triazole-based compounds have been investigated for their anti-HIV activity. These include compounds that target viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR) .
Synthesis and Reactions
Researchers have developed synthetic routes for this compound, emphasizing its 1,2,4-triazole ring structure. The synthesis involves intriguing reactions, contributing to its biological relevance .
HIV Treatment
As mentioned earlier, certain triazole derivatives have been investigated as potential treatments for HIV-1. These compounds target viral enzymes and hold promise in managing HIV infections .
Other Biological Applications
Beyond cancer and antiviral research, this compound’s biological applications extend to other areas. Its unique structure and properties make it an exciting subject for further exploration.
properties
IUPAC Name |
methyl 3-[[2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-31-24(30)21-19(9-14-32-21)27-20(29)16-33-23-22(25-10-11-26-23)28-12-7-18(8-13-28)15-17-5-3-2-4-6-17/h2-6,9-11,14,18H,7-8,12-13,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHSGYTJZWRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate |
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